3-hydroxy-7,7-dimethyl-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
7,7-dimethyl-4-(4-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional functional groups such as nitrophenyl and dimethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 7,7-dimethyl-4-(4-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to form an intermediate, which is then cyclized under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
7,7-dimethyl-4-(4-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-4-(4-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pyrazoloquinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 7,7-dimethyl-4-(4-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione include:
2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: This compound has a similar quinoline core but with different substituents, leading to distinct chemical and biological properties.
4-hydroxy-2-quinolones: These compounds share the quinoline structure but differ in functional groups, affecting their reactivity and applications.
The uniqueness of 7,7-dimethyl-4-(4-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H18N4O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
7,7-dimethyl-4-(4-nitrophenyl)-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C18H18N4O4/c1-18(2)7-11-14(12(23)8-18)13(15-16(19-11)20-21-17(15)24)9-3-5-10(6-4-9)22(25)26/h3-6,13H,7-8H2,1-2H3,(H3,19,20,21,24) |
InChI Key |
XUJFTPFGYIQOMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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